Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate
Description
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is a methyl ester derivative of 4-oxobutanoic acid, featuring a 4-[(4-methylpiperidinyl)sulfonyl]phenyl substituent linked via an amide bond. This compound belongs to a class of bioactive molecules characterized by sulfonamide and amide functionalities, which are often associated with pharmacological properties such as anti-inflammatory, antimicrobial, and enzyme inhibitory activities .
The presence of the 4-methylpiperidinylsulfonyl group likely enhances solubility and bioavailability compared to simpler aryl sulfonamides.
Properties
IUPAC Name |
methyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-9-11-19(12-10-13)25(22,23)15-5-3-14(4-6-15)18-16(20)7-8-17(21)24-2/h3-6,13H,7-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWIQRRNCXTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Coupling with Phenyl Group: The phenyl group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the piperidine nucleus, which is known to exhibit therapeutic effects against various types of cancer. The sulfonamide moiety in these compounds enhances their biological activity by promoting interactions with target proteins involved in cancer progression. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Neurodegenerative Disorders
Compounds similar to methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These compounds may act as inhibitors of tau protein aggregation, a hallmark of tauopathies, thereby offering a novel approach to mitigate neurodegeneration .
Acetylcholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are crucial in the treatment of Alzheimer's disease, as they can enhance cholinergic neurotransmission. Studies have demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase, suggesting their potential as therapeutic agents .
Urease Inhibition
Research indicates that sulfonamide derivatives can also inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria. This inhibition can reduce the risk of urinary stones and other complications associated with such infections .
Antibacterial Properties
Compounds containing the piperidine and sulfonamide groups have been shown to possess antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Observed Effect |
|---|---|---|
| Anticancer | Piperidine derivatives | Inhibition of tumor growth |
| Neurodegenerative Treatment | Tau aggregation inhibitors | Reduction in tau-related neurodegeneration |
| Acetylcholinesterase Inhibition | This compound | Increased acetylcholine levels |
| Urease Inhibition | Sulfonamide derivatives | Decreased bacterial growth |
| Antibacterial | Piperidine-sulfonamide compounds | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of a related compound on animal models of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in tau pathology and improved cognitive function as measured by behavioral tests .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of piperidine-based sulfonamides against clinical isolates of uropathogenic Escherichia coli. The study demonstrated that these compounds exhibited potent antibacterial activity, suggesting their potential use in treating urinary tract infections .
Mechanism of Action
The mechanism of action of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the binding affinity through hydrophobic interactions and conformational flexibility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a common 4-oxobutanoate ester backbone with several analogs, differing primarily in substituents on the phenyl ring and the nature of the sulfonamide/amide groups. Key comparisons are summarized below:
Key Observations:
- Substituent Effects on Melting Points : Bulky substituents (e.g., phenylthiazole in 3d) correlate with higher melting points (203–206°C) due to improved crystal packing, whereas smaller groups (e.g., methylthiazole in 3b) result in lower melting points (162–165°C) .
- Bioactivity Implications : Sulfonamide groups (e.g., in the target compound and piperidinium derivative ) are associated with enhanced enzyme inhibition, as seen in related amide derivatives with anti-inflammatory and antimicrobial activities .
- Solubility and Ionization : Ionic derivatives like the piperidinium salt exhibit improved aqueous solubility, whereas methyl esters (e.g., 3b, 3d) prioritize lipophilicity for membrane penetration .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structural analogs suggest possible applications:
- Thiazole Derivatives (3b, 3d) : Heterocyclic thiazole rings are common in antimicrobial and anticancer agents .
- Sulfamoylphenyl Derivatives (e.g., ) : Sulfonamides are prevalent in diuretics and carbonic anhydrase inhibitors .
- Isoxazole Derivatives : The 5-methylisoxazole group may confer kinase inhibitory activity, as seen in PIKfyve inhibitors .
Biological Activity
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is a synthetic compound belonging to the class of sulfonylanilines, which are known for their diverse biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Chemical Formula : C22H31N3O6S
- Molecular Weight : 465.563 g/mol
- IUPAC Name : tert-butyl 4-({4-[(but-2-yn-1-yl)amino]benzenesulfonyl}methyl)-4-(hydroxycarbamoyl)piperidine-1-carboxylate
Antibacterial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, studies on related sulfonylaniline derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The piperidine moiety is linked to enzyme inhibitory activities. Compounds similar to this compound have demonstrated potent inhibition against acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives showed IC50 values as low as 0.63 µM for AChE inhibition . This suggests potential applications in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, several compounds exhibited strong binding affinities to bovine serum albumin (BSA), indicating good pharmacokinetic properties .
| Compound ID | Antibacterial Activity | AChE Inhibition (IC50 µM) | BSA Binding Affinity |
|---|---|---|---|
| Compound A | Moderate | 0.63 | High |
| Compound B | Strong | 2.14 | Moderate |
| Compound C | Weak | 10.5 | Low |
Case Study 2: In Silico Studies
In silico docking studies have been employed to predict the interactions between synthesized compounds and target proteins. These studies revealed that the piperidine and sulfonamide groups play critical roles in binding affinity and specificity towards bacterial enzymes .
Q & A
Q. What are the established synthetic routes for Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate?
A three-step synthesis is typical:
Sulfonylation : React 4-methylpiperidine with 4-chlorosulfonylphenyl isocyanate to form the sulfonamide intermediate. Dichloromethane (DCM) is often used as a solvent with triethylamine as a base .
Amidation : Couple the sulfonylated intermediate with 4-aminobenzoic acid using carbodiimide reagents (e.g., DCC or EDCI) and catalytic DMAP to form the phenylamino-oxobutanoic acid precursor .
Esterification : Treat the carboxylic acid with methanol and H₂SO₄ (Fischer esterification) or use methyl iodide under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are recommended for structural characterization?
- FTIR-ATR : Confirm sulfonyl (1350–1300 cm⁻¹, asymmetric stretching) and amide (1650–1600 cm⁻¹, C=O stretch) groups .
- NMR : ¹H NMR (DMSO-d₆) resolves the methylpiperidinyl protons (δ 1.2–2.8 ppm), sulfonylphenyl aromatic protons (δ 7.5–8.0 ppm), and ester methyl (δ 3.6 ppm). ¹³C NMR identifies carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm) .
- HRMS (ESI/Q-TOF) : Validate molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How does the sulfonylpiperidinyl group influence physicochemical properties?
The sulfonyl group enhances polarity (logP reduction by ~1.5 units) and hydrogen-bonding capacity, improving aqueous solubility compared to non-sulfonylated analogs. However, the methylpiperidinyl group introduces steric hindrance, reducing crystallinity. Solubility in DMSO is typically >50 mg/mL, while aqueous solubility is <1 mg/mL (pH 7.4) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Kinase inhibition assays : Test against PI3K/Akt/mTOR pathways due to sulfonamide’s affinity for ATP-binding pockets .
- Antimicrobial screens : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity assays : MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
Q. What strategies mitigate racemization during amide bond formation?
- Coupling agents : Replace DCC with HATU/HOAt, reducing racemization from 15% to <2% .
- Low-temperature reaction : Perform coupling at −20°C in DMF .
- Chiral HPLC : Monitor enantiomeric excess (>98% ee) using a Chiralpak AD-H column .
Q. How to resolve conflicting solubility data across solvent systems?
Q. What computational methods predict biological target interactions?
- Molecular docking (AutoDock Vina) : Dock into Bcl-2’s hydrophobic groove (binding energy <−8.0 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use 2D descriptors (e.g., topological polar surface area, AlogP) to predict IC₅₀ against kinase targets .
Q. How to interpret conflicting mass spectrometry fragmentation patterns?
Q. What orthogonal methods confirm regioisomeric impurity absence?
- 2D NMR (HSQC/HMBC) : Correlate methylpiperidinyl protons with sulfonylphenyl carbons to confirm connectivity .
- LC-MS/MS with HILIC : Resolve polar impurities (e.g., hydrolyzed carboxylic acid) undetected by reverse-phase C18 .
- Spiking experiments : Add synthesized regioisomer to confirm baseline separation (ΔRt >2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
